4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol;formic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol;formic acid is a highly selective, first-in-class inhibitor of the KRAS G12D protein. This compound targets the KRAS G12D protein in both its active and inactive states, selectively inhibiting KRAS G12D mutant tumor cells while sparing KRAS wild-type cells . The KRAS G12D mutation is a common oncogenic mutation found in various cancers, making MRTX1133 a promising candidate for targeted cancer therapy .
准备方法
The synthesis of MRTX1133 involves a series of chemical reactions designed to achieve high selectivity and potency. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of MRTX1133 is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to enhance the compound’s binding affinity and selectivity for the KRAS G12D protein.
Purification: The final product is purified using techniques such as chromatography to achieve the desired purity and potency.
Industrial production methods for MRTX1133 involve scaling up the synthetic route while ensuring consistency and quality. This includes optimizing reaction conditions, using high-purity reagents, and implementing stringent quality control measures .
化学反应分析
MRTX1133 undergoes several types of chemical reactions, including:
Oxidation: MRTX1133 can undergo oxidation reactions, which may alter its chemical structure and activity.
Reduction: Reduction reactions can modify the functional groups on MRTX1133, potentially affecting its binding affinity.
Substitution: Substitution reactions can introduce new functional groups, enhancing the compound’s selectivity and potency.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of MRTX1133 with modified functional groups .
科学研究应用
MRTX1133 has a wide range of scientific research applications, including:
Chemistry: MRTX1133 is used as a tool compound to study the KRAS G12D protein and its role in cancer biology.
Biology: Researchers use MRTX1133 to investigate the cellular pathways and mechanisms regulated by KRAS G12D.
Medicine: MRTX1133 is being evaluated in clinical trials for its potential to treat cancers harboring the KRAS G12D mutation
作用机制
MRTX1133 exerts its effects by binding to the KRAS G12D protein, preventing its interaction with downstream signaling molecules. This inhibition disrupts the KRAS-dependent signaling pathways, leading to reduced cell proliferation and tumor growth. The molecular targets of MRTX1133 include the KRAS G12D protein and its associated signaling complexes, such as the KRAS G12D/GTP/RAF1 complex .
相似化合物的比较
MRTX1133 is unique among KRAS inhibitors due to its high selectivity and noncovalent binding mechanism. Similar compounds include:
Sotorasib (AMG510): A covalent inhibitor of KRAS G12C, which binds irreversibly to the mutant protein.
Adagrasib (MRTX849): Another covalent inhibitor targeting KRAS G12C with a similar mechanism of action to Sotorasib.
Cyclic Peptide Inhibitors: These inhibitors target KRAS G12D but have limited cellular potency due to their physicochemical properties
MRTX1133 stands out due to its ability to bind both active and inactive states of KRAS G12D, offering a broader range of inhibition compared to covalent inhibitors .
属性
IUPAC Name |
4-[4-(3,8-diazabicyclo[3.2.1]octan-3-yl)-8-fluoro-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]pyrido[4,3-d]pyrimidin-7-yl]-5-ethynyl-6-fluoronaphthalen-2-ol;formic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31F3N6O2.CH2O2/c1-2-23-26(35)7-4-18-10-22(43)11-24(27(18)23)29-28(36)30-25(13-37-29)31(41-15-20-5-6-21(16-41)38-20)40-32(39-30)44-17-33-8-3-9-42(33)14-19(34)12-33;2-1-3/h1,4,7,10-11,13,19-21,38,43H,3,5-6,8-9,12,14-17H2;1H,(H,2,3)/t19-,20?,21?,33+;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXZKMLCWMNWMQ-QKVCRSTBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OCC78CCCN7CC(C8)F)O)F.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC1=C(C=CC2=CC(=CC(=C21)C3=NC=C4C(=C3F)N=C(N=C4N5CC6CCC(C5)N6)OC[C@@]78CCCN7C[C@@H](C8)F)O)F.C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H33F3N6O4 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
646.7 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。